molecular formula C16H14F2N4O B11457469 2-(3-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(3-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11457469
M. Wt: 316.30 g/mol
InChI Key: CLYMTZZKFHKPPE-UHFFFAOYSA-N
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Description

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a complex organic compound featuring a triazolone core with fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multi-step organic reactions. One common approach includes the reaction of 4-fluoroaniline with formaldehyde to form the intermediate, which is then reacted with 3-fluorobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is unique due to its specific combination of fluorophenyl groups and triazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14F2N4O

Molecular Weight

316.30 g/mol

IUPAC Name

5-[(4-fluoroanilino)methyl]-2-[(3-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14F2N4O/c17-12-4-6-14(7-5-12)19-9-15-20-16(23)22(21-15)10-11-2-1-3-13(18)8-11/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

CLYMTZZKFHKPPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F

Origin of Product

United States

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